2-Amino-5-methyl-1,3,4-thiadiazole hydrochloride
Overview
Description
2-Amino-5-methyl-1,3,4-thiadiazole hydrochloride is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Synthetic Routes and Reaction Conditions:
Sulfonyl Chloride Method: One common method involves the reaction of sulfonyl chloride with methylamine to produce 2-chloromethyl-5-methyl-1,3,4-thiadiazole.
Nitrosation Method: Another method involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with sodium nitrite and water, followed by a reduction reaction to obtain the desired product.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using the sulfonyl chloride method due to its efficiency and high yield. The process is carried out in a controlled environment to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, which may have distinct properties and applications.
Substitution: This compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products:
- Oxidized derivatives with potential applications in pharmaceuticals.
- Reduced forms that may be used in various chemical syntheses.
- Substituted products that can serve as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-Amino-5-methyl-1,3,4-thiadiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds .
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-1,3,4-thiadiazole hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to specific enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential
Comparison with Similar Compounds
- 2-Amino-1,3,4-thiadiazole
- 2-Amino-5-ethyl-1,3,4-thiadiazole
- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
Comparison:
- 2-Amino-1,3,4-thiadiazole: Lacks the methyl group, which may affect its reactivity and biological activity.
- 2-Amino-5-ethyl-1,3,4-thiadiazole: Contains an ethyl group instead of a methyl group, potentially altering its physical and chemical properties.
- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: The presence of a trifluoromethyl group can significantly impact its electronic properties and reactivity .
2-Amino-5-methyl-1,3,4-thiadiazole hydrochloride stands out due to its unique combination of structural features, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-methyl-1,3,4-thiadiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S.ClH/c1-2-5-6-3(4)7-2;/h1H3,(H2,4,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDQYTCLIDBNEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206455 | |
Record name | 1,3,4-Thiadiazole, 2-amino-5-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57772-19-7 | |
Record name | 1,3,4-Thiadiazole, 2-amino-5-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057772197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC28905 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4-Thiadiazole, 2-amino-5-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-methyl-1,3,4-thiadiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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